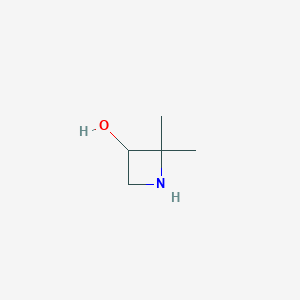

2,2-Dimethylazetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)4(7)3-6-5/h4,6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKWVCWXVKHDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylazetidin 3 Ol and Its Derivatives

Classical and Contemporary Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be broadly categorized into intramolecular cyclization approaches, where a linear precursor is closed to form the ring, and intermolecular cycloaddition reactions, where two separate molecules combine to create the four-membered heterocycle.

Intramolecular strategies are the most common methods for synthesizing azetidines. These methods rely on the formation of a carbon-nitrogen bond within a single molecule that possesses the requisite functional groups at appropriate positions.

One of the most fundamental and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-substituted amine. This typically involves the cyclization of a 3-amino-1-propanol derivative or a 3-halopropylamine. researchgate.net In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the ring-closing SN2 reaction. The amino group, often protected to prevent side reactions, then acts as the nucleophile, displacing the leaving group to form the azetidine ring. nih.gov

Similarly, γ-halogenated amines can undergo direct intramolecular cyclization upon treatment with a base. The base deprotonates the amine, increasing its nucleophilicity and promoting the displacement of the halide to form the four-membered ring. researchgate.net Efficient synthetic routes often start from commercially available 3-amino-1-propanol or 3-halopropylamine hydrohalides. researchgate.net An iodine-mediated intramolecular cyclization of γ-prenylated amines has also been developed as a convenient and highly diastereoselective route to 3,3-dimethylazetidines. rsc.org

| Precursor Type | Leaving Group (X) | General Conditions | Product | Reference |

| N-Protected 1,3-Amino Alcohol | -OTs, -OMs | 1. TsCl or MsCl, Base; 2. Strong Base | N-Protected Azetidine | nih.gov |

| N-Protected γ-Haloamine | -Cl, -Br, -I | Base (e.g., NaH, K2CO3) | N-Protected Azetidine | researchgate.net |

| γ-Prenylated Amine | (formed in situ) | Iodine | 3-Iodomethyl-3-methylazetidine | rsc.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various unsaturated rings. wikipedia.org The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene. organic-chemistry.org This process forms a new double bond within the ring and releases a small volatile alkene, such as ethylene, which drives the reaction to completion. organic-chemistry.org

While RCM is most commonly employed for the synthesis of 5- to 7-membered rings, its application extends to larger macrocycles and, with more difficulty, to strained four-membered rings. wikipedia.org The synthesis of azetidine derivatives via RCM would involve a diallylamine (B93489) precursor. The catalyst would then mediate the formation of a dehydrazetidine, which could be subsequently reduced to the saturated azetidine. The high ring strain of the resulting four-membered cycloalkene presents a significant thermodynamic barrier, making this approach challenging but feasible for certain substrates.

| Catalyst Type | Substrate | Product (Post-Reduction) | Key Feature | Reference |

| Grubbs Catalyst (Ru-based) | N-Protected Diallylamine | N-Protected Azetidine | Forms unsaturated ring first | organic-chemistry.org |

| Schrock Catalyst (Mo-based) | N-Protected Diallylamine | N-Protected Azetidine | High activity, sensitive | wikipedia.org |

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation/amination as a sophisticated method for forming N-heterocycles. organic-chemistry.orgrsc.org This strategy enables the direct formation of a C-N bond by activating a typically unreactive C(sp³)-H bond at the γ-position relative to an amine-containing directing group. organic-chemistry.org Picolinamide (PA) is often used as a directing group, which coordinates to the palladium catalyst and positions it in proximity to the target C-H bond. organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway. The reaction is initiated by the directed C-H activation, followed by oxidation of the palladium center and subsequent reductive elimination to form the azetidine ring. rsc.org This methodology is notable for its high efficiency, mild reaction conditions, and the use of relatively inexpensive reagents. organic-chemistry.org It offers a powerful way to synthesize functionalized azetidines with high diastereoselectivity. organic-chemistry.org

| Catalyst System | Directing Group | Oxidant | Key Transformation | Reference |

| Pd(OAc)2 | Picolinamide (PA) | PhI(OAc)2 | Intramolecular γ-C(sp³)-H Amination | organic-chemistry.org |

| Pd(II) | Picolinamide (PA) | Benziodoxole tosylate | Intramolecular γ-C(sp³)-H Amination | rsc.org |

Intermolecular approaches construct the azetidine ring by combining two different molecular components in a cycloaddition reaction. These methods are often highly atom-economical.

The [2+2] photocycloaddition between an alkene and an imine or oxime, known as the aza Paternò–Büchi reaction, is one of the most direct and efficient methods for synthesizing azetidines. rsc.org This reaction involves the photochemical excitation of the C=N bond of the imine or oxime, which then reacts with the C=C bond of the alkene to form the four-membered ring in a single step. rsc.org

Historically, the application of this reaction has been limited due to challenges associated with the photochemistry of imines, particularly the rapid E/Z isomerization of acyclic imines which provides an efficient non-radiative decay pathway from the excited state. rsc.orgresearchgate.net However, recent advances have overcome some of these long-standing challenges. The use of visible-light photocatalysis, often with iridium-based photosensitizers, allows the reaction to proceed under mild conditions via a triplet energy transfer mechanism. chemrxiv.org This modern approach has expanded the scope of the aza Paternò–Büchi reaction to include previously unreactive acyclic oximes and a wider variety of alkenes, providing general access to highly functionalized monocyclic azetidines. chemrxiv.orgthieme-connect.com

| Reaction Name | Reactant 1 | Reactant 2 | Conditions | Key Feature | Reference |

| Aza Paternò–Büchi | Alkene | Imine/Oxime | UV Light | Direct [2+2] photocycloaddition | rsc.org |

| Visible-Light Mediated Aza Paternò–Büchi | Alkene | Oxime | Ir-photocatalyst, Blue Light | Overcomes limitations of classical method | chemrxiv.org |

Intermolecular Cycloaddition Reactions

Aza-Paterno-Büchi Reactions for Azetidine Synthesis

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and efficient methods for synthesizing the functionalized azetidine core. rsc.orgnih.gov This reaction is analogous to the Paternò-Büchi reaction, which involves an excited carbonyl compound and an alkene to form an oxetane (B1205548). rsc.org In the aza version, the photochemical excitation of an imine component facilitates its reaction with an alkene to form the four-membered azetidine ring. rsc.orgresearchgate.net

Historically, the application of this reaction has been limited due to significant challenges. A primary issue is the rapid relaxation of the imine excited state through non-productive pathways, such as E/Z isomerization, which competes with the desired cycloaddition. researchgate.netresearchgate.net Early protocols often required the use of ultraviolet light and specific imine substrates like azauracils or N-arylsulfonylimines to achieve the reaction. researchgate.net

Recent advancements have overcome some of these long-standing challenges, particularly through the use of visible-light photocatalysis. researchgate.netresearchgate.net This modern approach utilizes a photocatalyst that, upon excitation by visible light, activates the imine precursor via a process called triplet energy transfer. researchgate.netrsc.org This strategy has broadened the scope of the aza-Paterno-Büchi reaction, allowing for the use of a wider range of alkene substrates and enabling the construction of novel azetidine frameworks under milder conditions. rsc.orgrsc.org For instance, researchers have developed a visible-light-mediated intermolecular [2+2] photocycloaddition using 2-isoxazoline carboxylates as versatile imine precursors, which react with various alkenes to produce highly functionalized azetidines. researchgate.netrsc.org These developments have significantly enhanced the synthetic utility of the aza-Paterno-Büchi reaction, making it a more accessible tool for assembling complex azetidine scaffolds. acs.org

| Reaction Type | Excitation Source | Key Feature | Reference |

| Classical Aza-Paterno-Büchi | Ultraviolet (UV) Light | Direct excitation of specific imines; often limited scope. | researchgate.net |

| Visible-Light-Mediated | Visible Light + Photocatalyst | Triplet energy transfer to activate imine precursors; broader substrate scope and milder conditions. | researchgate.netresearchgate.netrsc.org |

Specific Approaches for 2,2-Disubstituted Azetidine Scaffolds

The construction of azetidines bearing a geminal dimethyl group at the C-2 position requires specific synthetic strategies that can efficiently create this sterically demanding quaternary center. One effective approach involves the use of a 1,1-disubstituted alkene as a reactant in a [2+2] cycloaddition reaction. acs.org For example, in an intermolecular aza-Paterno-Büchi reaction, employing an alkene such as isobutylene (B52900) with a suitable imine precursor under photochemical conditions can directly yield an azetidine with the desired 2,2-dimethyl substitution pattern. acs.org

Alternative strategies involve intramolecular cyclization of precursors already containing the gem-dimethyl moiety. This typically involves a γ-amino alcohol or a related derivative where the carbon atom destined to become C-2 of the ring is already disubstituted. The key step is the formation of the C-N bond to close the four-membered ring. Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group (like a halide or mesylate) from a carbon three atoms away, are a common method for forming the azetidine ring. frontiersin.org

Furthermore, titanacyclobutanes generated from ketones or alkenes can serve as precursors to functionalized alkyl dihalides. These intermediates can be subsequently captured by amines to afford azetidine building blocks, including those with quaternary centers. researchgate.net The synthesis of dihydropyridines with quaternary substitution at the 2-position, followed by photoirradiation to form Dewar azetidines, also represents a viable, albeit more complex, pathway. nottingham.ac.uk These methods highlight the diverse approaches available for creating the challenging 2,2-disubstituted azetidine framework.

The synthesis of the specific 2,2-dimethylazetidin-3-ol structure involves combining the formation of the azetidine ring with the introduction of a hydroxyl group at the C-3 position. A primary and convergent strategy is the intramolecular cyclization of an acyclic precursor that contains all the necessary atoms and functional groups. This precursor is typically a 2-amino-3,3-dimethyl-1,4-diol derivative or a related compound with a suitable leaving group.

A powerful method for this transformation is the intramolecular aminolysis of epoxides. Specifically, a cis-3,4-epoxy amine can undergo a Lewis acid-catalyzed intramolecular ring-opening to form the azetidin-3-ol (B1332694) scaffold. frontiersin.org For the target molecule, this would involve a precursor like 4-amino-2,2-dimethyl-1-epoxybutane. The catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), promotes a regioselective attack of the amine at the C-3 position of the epoxide, leading to the formation of the azetidine ring and the desired hydroxyl group in a single step. frontiersin.org This approach is advantageous as it can proceed in high yields and is tolerant of various functional groups. frontiersin.org

Another fundamental approach is the reduction of a corresponding 2,2-dimethylazetidin-3-one (B13496827). The azetidin-3-one (B1332698) precursor can be synthesized through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov Once the ketone is in place, standard reduction using hydride reagents such as sodium borohydride (B1222165) would furnish the target this compound. This two-step process allows for flexibility and is a common strategy in heterocyclic chemistry.

| Precursor Type | Key Transformation | Reagents/Catalysts | Product |

| cis-3,4-Epoxy Amine | Intramolecular Aminolysis | La(OTf)₃ | Azetidin-3-ol frontiersin.org |

| Azetidin-3-one | Ketone Reduction | Sodium Borohydride | Azetidin-3-ol |

| γ-Halo Amine | Intramolecular SN2 Cyclization | Base | Azetidine bham.ac.uk |

Stereoselective Synthesis of this compound and its Chiral Analogues

The enantioselective synthesis of a specific stereoisomer, such as (3R)-2,2-Dimethylazetidin-3-ol, requires precise control over the formation of the stereocenter at the C-3 position. This is typically achieved through one of three main strategies: using a chiral catalyst, employing a chiral auxiliary, or starting from a substrate that is already enantiomerically pure (a chiral pool approach).

One effective method involves the asymmetric reduction of the prochiral ketone, 2,2-dimethylazetidin-3-one. This transformation can be accomplished using a chiral reducing agent or a combination of a simple hydride source with a chiral catalyst. For example, enzymes or well-defined transition metal complexes, such as those based on ruthenium or rhodium with chiral ligands, are known to catalyze ketone reductions with high enantioselectivity.

Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of the synthesis. For instance, chiral tert-butanesulfinamide can be employed to synthesize chiral azetidines with high levels of stereoselectivity. rsc.org In a potential route, a sulfinimine derived from tert-butanesulfinamide could undergo a reaction to install the necessary carbon framework, with the auxiliary guiding the stereochemistry. Subsequent cyclization and removal of the auxiliary would yield the chiral azetidinol (B8437883).

A third approach involves starting from a chiral precursor. For example, an enantiomerically pure amino acid or amino alcohol can be elaborated into a suitable acyclic precursor for cyclization. The stereocenter from the starting material is then incorporated into the final azetidine product, defining its absolute configuration.

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. The inherent strain and defined geometry of the four-membered ring often allow for high levels of stereocontrol during its formation and subsequent functionalization.

One established method for achieving diastereoselectivity is through substrate-controlled cyclization reactions. For example, the iodine-mediated cyclization of certain homoallyl amines proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov The stereochemistry of the starting material directly influences the relative orientation of the substituents in the final product. nih.gov

In cases where the azetidine ring is formed via radical cyclization, the stereochemical outcome can also be controlled. The cyclization of ynamides derived from chiral β-aminoalcohols can produce C-2, C-3-disubstituted azetidines. In these reactions, a trans relationship between the two substituents is often the preferred diastereomeric outcome. nih.gov

Furthermore, functionalization of a pre-existing azetidine ring can be highly diastereoselective. The α-lithiation of N-protected azetidines followed by trapping with an electrophile is a technique that can be used to introduce substituents with a high degree of diastereocontrol, allowing for the synthesis of complex, functionalized azetidine molecules. uni-muenchen.de This level of control is essential for building libraries of specific azetidinol stereoisomers for further study. uni-muenchen.de

| Method | Stereochemical Control | Typical Outcome | Reference |

| Iodine-Mediated Cyclization | Substrate-controlled 4-exo trig | cis-2,4-Azetidine | nih.gov |

| Radical Cyclization of Ynamides | Transition-state controlled | trans-2,3-Azetidine | nih.gov |

| α-Lithiation and Trapping | Reagent-controlled addition | High diastereoselectivity | uni-muenchen.de |

Asymmetric Catalysis in Azetidine and Azetidinol Construction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral azetidines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of this compound is not extensively documented, several catalytic methods for the construction of the core azetidine ring are applicable.

One modern approach involves photo-induced copper-catalyzed radical annulation. This method allows for the [3+1] cyclization of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov This strategy is noted for its atom economy, operational simplicity, and the use of an inexpensive catalyst. nih.gov Although this does not directly yield the 3-hydroxy functionality, the resulting functionalized azetidine can be a precursor for further elaboration to the target molecule.

Another significant strategy is the catalytic asymmetric synthesis of β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. For instance, a highly diastereoselective synthesis of trans-β-lactams can be achieved using a phosphonium (B103445) fluoride (B91410) precatalyst. This catalyst activates the nucleophile and directs the reaction to produce high yields of the desired product. The subsequent reduction of the β-lactam provides access to the corresponding azetidine.

The table below summarizes key features of representative catalytic methods for azetidine ring construction.

| Catalytic Method | Catalyst/Reagents | Reaction Type | Key Advantages | Applicability to this compound |

| Photo-induced Radical Annulation | Copper Catalyst / Visible Light | [3+1] Cyclization | Atom-economical, mild conditions, inexpensive catalyst. nih.gov | Forms the azetidine core which requires subsequent functionalization. |

| Aza Paternò-Büchi Reaction | Iridium-based photosensitizers | [2+2] Photocycloaddition | High atom economy, direct access to the azetidine ring. | Limited by imine isomerization and substrate scope. researchgate.net |

| Ketene-Imine Cycloaddition | Chiral Lewis or Brønsted Acids | [2+2] Cycloaddition | High diastereoselectivity and enantioselectivity for β-lactams. | Provides a precursor (β-lactam) for reduction to the azetidine. |

Chiral Auxiliary and Chiral Pool Approaches

The use of chiral auxiliaries and starting materials from the chiral pool represents a robust and often predictable strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it is removed. wikipedia.org The chiral pool, on the other hand, utilizes readily available, enantiomerically pure natural products like amino acids as starting materials. nih.gov

Chiral Auxiliary Approach: Oxazolidinones, popularized by David Evans, are common chiral auxiliaries that can be employed in the synthesis of β-lactams. williams.edu For example, an achiral ketene (B1206846) can be appended to a chiral oxazolidinone, and its subsequent reaction with an imine can proceed with high diastereoselectivity, controlled by the steric environment of the auxiliary. The resulting β-lactam can then be cleaved from the auxiliary and reduced to the target azetidinol.

Chiral Pool Synthesis: α-Amino acids are excellent chiral pool starting materials for nitrogen-containing heterocycles. researchgate.net For instance, L-glutamic acid can be converted into (S)-5-(hydroxymethyl)-2-pyrrolidinone, a versatile intermediate. researchgate.net While this is a five-membered ring, ring-contraction strategies or multi-step sequences can potentially transform such precursors into four-membered azetidine systems. The synthesis of α,α-disubstituted amino acids, which are precursors to the 2,2-dimethylazetidine (B3375242) core, can be achieved using chiral cyclic 1,2-diols as auxiliaries to direct the stereoselective alkylation. nih.gov

| Approach | Chiral Source | General Strategy | Key Intermediates |

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone williams.edu | Diastereoselective ketene-imine cycloaddition. williams.edu | Chiral N-acyl oxazolidinone, β-Lactam |

| Chiral Pool | L-Glutamic Acid researchgate.net | Multi-step transformation via heterocyclic intermediates. | (S)-5-(hydroxymethyl)-2-pyrrolidinone researchgate.net |

| Chiral Pool | D-(+)-Proline researchgate.net | Synthesis of spirocyclic systems as precursors. | 1-Azaspiro[4.4]nonane derivatives researchgate.net |

Synthetic Transformations of Precursors to this compound

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the amide functionality within a β-lactam ring is a common and effective method for the synthesis of the corresponding azetidine. magtech.com.cn This transformation is crucial for converting readily accessible chiral β-lactams into the desired azetidine core. Various reducing agents can be employed, with the choice depending on the other functional groups present in the molecule.

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). A more specialized reagent, chloroalane (AlH₂Cl), prepared in situ from aluminum chloride (AlCl₃) and LiAlH₄, has been reported for the efficient reduction of 4-haloalkyl-azetidin-2-ones to the corresponding 2-(haloalkyl)azetidines in moderate to high yields. bham.ac.uk This method is often performed at room temperature to avoid potential ring-rearrangement side reactions that can occur at elevated temperatures. bham.ac.uk

For the synthesis of this compound, a precursor such as 4,4-dimethylazetidin-2-one (B2445039) would be reduced to 2,2-dimethylazetidine. Subsequent oxidation at the 3-position would be required. Alternatively, a 3-hydroxy-azetidin-2-one could be selectively reduced at the carbonyl group.

| Reducing Agent | Typical Substrate | Conditions | Yield | Reference |

| Chloroalane (AlH₂Cl) | 4-(Haloalkyl)azetidin-2-ones | AlCl₃, LiAlH₄, THF, rt | 57-98% | bham.ac.uk |

| Lithium aluminum hydride (LiAlH₄) | General β-Lactams | Ethereal solvent (e.g., THF, Et₂O) | Variable | wikipedia.org |

| Borane (BH₃·THF) | General β-Lactams | THF, reflux | Variable | - |

Functional Group Interconversions on Azetidine Ring Systems

Functional group interconversions (FGIs) are essential for elaborating the azetidine core and for introducing or modifying substituents. In the context of this compound, key FGIs involve the protection and deprotection of the amine and alcohol functionalities.

Protection and Deprotection: The secondary amine and the hydroxyl group in this compound often require protection to prevent unwanted side reactions during synthetic manipulations at other parts of the molecule. slideshare.net The choice of protecting groups is critical and often relies on an orthogonal strategy, where one group can be removed selectively in the presence of the other. wikipedia.org

Amine Protection: The nitrogen atom is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The Boc group is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid). The Cbz group is removed by hydrogenolysis.

Alcohol Protection: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is stable to many reaction conditions but can be cleaved with fluoride ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). Other options include benzyl (B1604629) ethers, which are removed by hydrogenolysis, or esters, which are cleaved by hydrolysis.

The strategic use of these protecting groups allows for the selective modification of the azetidine scaffold. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine (N-H) | tert-butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) wikipedia.org |

| Amine (N-H) | Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

| Alcohol (O-H) | tert-butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF) |

| Alcohol (O-H) | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

Green Chemistry Principles in Azetidinol Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. Key principles include maximizing atom economy, using catalytic instead of stoichiometric reagents, minimizing waste, and employing safer solvents and reaction conditions.

Catalytic and Atom-Economical Reactions: Asymmetric catalysis, as discussed in section 2.3.3, is inherently a green methodology as it minimizes the use of chiral reagents. Furthermore, cycloaddition reactions, such as the [2+2] aza Paternò-Büchi reaction, are highly atom-economical as all atoms from the reactants are incorporated into the product. researchgate.net

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" procedure reduces the need for intermediate purification steps, saving solvents, energy, and materials. Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are also highly efficient and align with green chemistry principles. The synthesis of azetidines via a one-pot cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an aqueous medium is an example of a greener approach. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and photo-catalysis are alternative energy sources that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govorganic-chemistry.org The photo-induced synthesis of azetidines is a prime example of harnessing light energy to drive chemical transformations under mild conditions. nih.gov

Chemical Transformations and Reactivity of 2,2 Dimethylazetidin 3 Ol

Strain-Release Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This strain is a primary driving force for reactions that lead to the opening of the ring, as the release of this strain provides a thermodynamic advantage.

Nucleophilic Ring-Opening Reactions

The azetidine ring of 2,2-dimethylazetidin-3-ol is susceptible to attack by nucleophiles, leading to ring cleavage and the formation of functionalized acyclic amines. This process is typically initiated by the activation of the azetidine, often through protonation or alkylation of the ring nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack.

In the case of this compound, the regioselectivity of nucleophilic ring-opening is significantly influenced by the steric hindrance imposed by the gem-dimethyl group at the C-2 position. Nucleophilic attack is generally favored at the less sterically hindered C-4 position. This preference is a hallmark of SN2-type reactions, where the approach of the nucleophile is sensitive to steric bulk.

The ring-opening is expected to proceed with a high degree of stereospecificity. In an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the nitrogen atom of the activated azetidinium intermediate). This results in an inversion of configuration at the center of attack. For a chiral azetidine, this would lead to a predictable stereochemical outcome in the product.

| Feature | Description | Expected Outcome for this compound |

| Regioselectivity | The preferential site of nucleophilic attack. | Attack is favored at the C-4 position due to the steric hindrance of the C-2 gem-dimethyl group. |

| Stereospecificity | The stereochemical course of the reaction. | The reaction is expected to proceed via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. |

The substituents on the azetidine ring play a crucial role in determining the facility and pathway of ring-opening reactions.

Gem-Dimethyl Group at C-2: As previously mentioned, this group sterically directs nucleophilic attack to the C-4 position. Electronically, the alkyl groups are weakly electron-donating, which can slightly destabilize a developing positive charge on the adjacent carbon, further favoring an SN2 pathway over an SN1-type mechanism that would involve a carbocation intermediate.

Hydroxyl Group at C-3: The hydroxyl group can influence the reactivity of the azetidine ring in several ways. It can act as an internal nucleophile under certain conditions, potentially leading to rearrangement products. Its electronic effect is primarily inductive and electron-withdrawing, which can influence the electrophilicity of the ring carbons.

N-Substituent: The nature of the substituent on the nitrogen atom is critical. Electron-withdrawing groups, such as tosyl or acyl groups, can decrease the nucleophilicity of the nitrogen, making it a better leaving group upon activation and facilitating ring-opening. Conversely, electron-donating groups can make the nitrogen more basic and nucleophilic, potentially hindering ring-opening unless the nitrogen is protonated or alkylated.

Electrophilic Activation and Ring Cleavage

For the azetidine ring to be opened by a nucleophile, the nitrogen atom must typically be activated by an electrophile. This activation converts the nitrogen into a better leaving group. Common electrophiles used for this purpose include protons (from acids), alkylating agents (e.g., methyl iodide), and Lewis acids. iitk.ac.in

The mechanism involves the initial formation of an azetidinium ion. This positively charged intermediate is highly strained and readily undergoes nucleophilic attack to relieve both the ring strain and the positive charge on the nitrogen. The regiochemical and stereochemical outcomes of this ring cleavage follow the principles discussed in the previous section.

Reactions Involving the C-3 Hydroxyl Functionality

The hydroxyl group at the C-3 position of this compound behaves as a typical secondary alcohol, allowing for a variety of derivatization reactions. These reactions can be used to introduce different functional groups, which can in turn be used to modify the properties of the molecule or to prepare it for further transformations.

Derivatization of the Alcohol: Etherification, Esterification, and Amine Formation

Etherification: The hydroxyl group can be converted into an ether through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be readily formed by reacting this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Other methods, such as the Steglich esterification, use coupling agents to facilitate the reaction under milder conditions.

Amine Formation: The hydroxyl group can be converted into an amine, although this is typically a multi-step process. One common strategy involves first converting the alcohol into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine nucleophile (e.g., ammonia (B1221849) or a primary or secondary amine) via an SN2 reaction would then yield the corresponding 3-aminoazetidine derivative.

Below is a table summarizing these derivatization reactions:

| Reaction | Reagents | Product |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 2,2-Dimethyl-3-(alkoxy)azetidine |

| Esterification | Carboxylic acid (R-COOH) and acid catalyst, or acid chloride (R-COCl) and base | 2,2-Dimethylazetidin-3-yl ester |

| Amine Formation | 1. TsCl or MsCl, base 2. Amine (R2NH) | N-substituted-2,2-dimethylazetidin-3-amine |

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of this compound is a key functional handle for further synthetic modifications. Its oxidation to the corresponding ketone, 2,2-dimethylazetidin-3-one (B13496827), is a fundamental transformation that opens avenues for a range of subsequent reactions. The choice of oxidizing agent and reaction conditions is crucial to achieve high yields and avoid potential side reactions stemming from the strained azetidine ring.

A variety of established oxidation protocols for secondary alcohols can be adapted for the conversion of this compound. The selection of the appropriate reagent often depends on the nature of the protecting group on the azetidine nitrogen (when present) and the desired reaction scale.

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | 2,2-Dimethylazetidin-3-one | Mild conditions, suitable for sensitive substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temperature | 2,2-Dimethylazetidin-3-one | Effective for sterically hindered alcohols. Requires careful temperature control. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 2,2-Dimethylazetidin-3-one | Mild and selective, often gives high yields. |

| Jones Oxidation (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | 2,2-Dimethylazetidin-3-one | Strong oxidizing conditions, may not be suitable for all N-protecting groups. |

The successful synthesis of N-protected 2,2-dimethylazetidin-3-one via oxidation of the corresponding alcohol has been reported as a key step in the preparation of various biologically active molecules. For instance, the oxidation of N-Boc-2,2-dimethylazetidin-3-ol using Dess-Martin periodinane provides the ketone in excellent yield, which can then be used in subsequent functionalization reactions.

Stereochemical Implications of Hydroxyl Group Transformations

Transformations involving the hydroxyl group of this compound can have significant stereochemical consequences, particularly in reactions that proceed through intermediates where the stereocenter at C3 can be affected. The stereochemical outcome is often influenced by the reaction mechanism and the directing effects of the azetidine ring and its substituents.

For instance, nucleophilic substitution reactions at the C3 position, often preceded by activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), can proceed with either inversion or retention of configuration, depending on the specific SN1 or SN2 pathway followed. The strained nature of the azetidine ring can influence the stability of carbocationic intermediates in SN1 reactions, potentially leading to rearranged products. In SN2 reactions, the accessibility of the C3 carbon to the incoming nucleophile is a key determinant of the reaction rate and stereoselectivity.

The reduction of the corresponding ketone, 2,2-dimethylazetidin-3-one, can also lead to the formation of diastereomeric alcohols if a new stereocenter is generated. The stereoselectivity of such reductions is often governed by the steric hindrance posed by the gem-dimethyl group and the N-protecting group, which can direct the approach of the reducing agent.

Influence of 2,2-Dimethyl Substitution on Reactivity

The gem-dimethyl group at the C2 position of the azetidine ring exerts a profound influence on the molecule's reactivity through both steric and electronic effects.

Steric Hindrance Effects on Reaction Rates and Selectivity

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dialkyl group can accelerate intramolecular cyclization reactions and influence the conformation of the ring. In the context of this compound, this steric bulk can hinder the approach of reagents to adjacent reaction centers.

This steric hindrance can manifest in several ways:

Reduced Reaction Rates: Reactions at the C3 position or the nitrogen atom can be slowed down due to the steric shielding provided by the bulky dimethyl group.

Enhanced Regioselectivity: In reactions involving multiple potential sites of attack, the gem-dimethyl group can direct incoming reagents to the less hindered position. For example, in ring-opening reactions of the corresponding azetidinium ions, nucleophilic attack may be favored at the C4 position to avoid the sterically encumbered C2 position.

Diastereoselectivity: As mentioned earlier, the steric bulk can influence the facial selectivity of reactions at the C3 carbonyl in 2,2-dimethylazetidin-3-one, leading to the preferential formation of one diastereomer upon reduction or addition of a nucleophile.

Electronic Effects of Alkyl Substituents on the Azetidine Nitrogen and Ring Carbons

The electron-donating inductive effect of the two methyl groups can influence the electron density and basicity of the azetidine nitrogen and the reactivity of the ring carbons.

Increased Basicity of Nitrogen: The methyl groups can increase the electron density on the nitrogen atom, making it more basic and nucleophilic compared to an unsubstituted azetidine. This can affect the rates of N-alkylation, N-acylation, and other reactions involving the nitrogen lone pair.

Carbon-Carbon Bond-Forming Reactions at the Azetidine Scaffold

The formation of new carbon-carbon bonds on the this compound scaffold is a powerful strategy for introducing molecular complexity and creating novel derivatives. Such reactions can be targeted at different positions of the azetidine ring, primarily C3 and C4.

A common approach involves the conversion of the hydroxyl group at C3 to a ketone, 2,2-dimethylazetidin-3-one, which then serves as an electrophilic handle for various nucleophilic additions.

| Reaction Type | Reagent | Product | Notes |

| Grignard Reaction | RMgX | 3-Alkyl-2,2-dimethylazetidin-3-ol | Introduces an alkyl or aryl group at the C3 position. |

| Wittig Reaction | Ph₃P=CHR | 3-Alkylidene-2,2-dimethylazetidine | Forms an exocyclic double bond at the C3 position. |

| Aldol Reaction | Aldehyde/Ketone, Base | 3-(β-Hydroxyalkyl)-2,2-dimethylazetidin-3-ol | Forms a new C-C bond and a hydroxyl group. |

Furthermore, C-H activation and functionalization at the C4 position, although more challenging, represent an emerging area for the late-stage modification of the azetidine scaffold. These reactions can provide access to 4-substituted derivatives that are otherwise difficult to synthesize. While specific examples for this compound are not extensively documented, methodologies developed for other azetidine systems could potentially be adapted.

2,2 Dimethylazetidin 3 Ol As a Versatile Building Block in Complex Molecule Synthesis

Chiral Azetidinols as Synthons for Enantiopure Compounds

Chiral azetidinols are highly valuable synthons, or synthetic building blocks, for the preparation of enantiomerically pure molecules, which is crucial in fields like medicinal chemistry where a specific stereoisomer often dictates biological activity. nih.govmdpi.com The synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands, for instance, highlights the use of enantiopure building blocks to create complex ligands for asymmetric catalysis. rsc.orgrsc.org This principle extends to azetidinols, where the defined stereochemistry of the hydroxyl and amino groups within the strained four-membered ring can be transferred to new, more complex products. Metal-assisted asymmetric catalysis, in particular, benefits from ligands derived from such chiral precursors, enabling high levels of stereoselectivity in chemical transformations. rsc.org

One of the primary applications of azetidinols like 2,2-dimethylazetidin-3-ol is in the synthesis of other nitrogen-containing heterocycles. nih.govmdpi.com The strain energy of the azetidine (B1206935) ring facilitates ring-opening reactions, which can be followed by subsequent cyclizations to form larger, more stable rings. For example, methodologies have been developed for transforming 3-membered aziridine (B145994) rings into 5- or 6-membered heterocycles like imidazolidines or piperidines. nih.gov A similar strategy can be employed with 4-membered azetidinols. The cleavage of a C-N or C-C bond in the azetidine ring generates a reactive intermediate that can be trapped intramolecularly to construct five-membered (pyrrolidine), six-membered (piperidine), or even larger heterocyclic systems, which are ubiquitous motifs in pharmaceuticals and natural products. nih.govmdpi.com

For instance, the reaction of chiral aziridines, close relatives of azetidines, with nucleophiles like hydrazoic acid leads to ring-opened products that are precursors to vicinal diamines. mdpi.com This demonstrates how a strained nitrogen heterocycle can be used to install specific functionality and stereochemistry in a resulting acyclic or new heterocyclic product.

The unique structural and reactive properties of azetidinols also make them suitable starting points for the synthesis of complex polycyclic scaffolds. These scaffolds are three-dimensional structures that form the core of many biologically active molecules. Biocatalytic strategies have been developed to create sp³-rich polycyclic compounds, emphasizing the pharmaceutical industry's demand for molecules with greater three-dimensional complexity. nih.govnih.gov

The incorporation of the azetidine ring into a larger framework can be achieved through cycloaddition reactions or intramolecular cyclizations. The azetidinol (B8437883) functionality can be used to direct these reactions, with the hydroxyl group serving as a handle for further transformations or as a directing group to control stereochemistry. Once integrated, the azetidine ring can either be retained as part of the final polycyclic structure or be strategically opened or rearranged to introduce further complexity.

Applications in the Synthesis of Scaffolds with Defined Stereochemistry

A key advantage of using chiral building blocks like this compound is the ability to synthesize molecular scaffolds with precisely controlled three-dimensional arrangements. mdpi.com In drug discovery and materials science, the specific stereochemistry of a molecule is often as important as its chemical composition. An ideal scaffold allows for the rational derivatization and spatial arrangement of functional groups. mdpi.com

By starting with an enantiopure azetidinol, chemists can ensure that the resulting scaffold and all subsequent derivatives maintain a specific stereochemical configuration. This is critical for creating molecules that can interact selectively with chiral biological targets such as enzymes and receptors. The rigidity of the azetidine ring helps to lock in a particular conformation, which can be exploited in the design of new therapeutic agents and functional materials.

Precursor to Functionalized Open-Chain and Other Cyclic Compounds via Ring Expansion/Contraction

The significant ring strain of the azetidine ring makes it susceptible to cleavage under various conditions, leading to ring-opened products or rearranged cyclic systems. This reactivity is a cornerstone of its utility as a synthetic precursor.

Ring Expansion: Azetidinols can undergo ring expansion reactions to form larger heterocycles. For example, a common strategy involves the rearrangement of a vinyl-substituted azetidinol. This process can transform the four-membered ring into a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) derivative, often with high stereochemical control.

Ring Contraction: Conversely, ring contraction reactions provide a pathway to smaller or rearranged cyclic structures. nih.gov Photochemical methods, for instance, have been used to mediate the ring contraction of larger saturated heterocycles like piperidines into cyclopentanes. nih.gov Similar principles can be applied to azetidine derivatives, where specific functional groups trigger a rearrangement cascade. For example, the rearrangement of triterpenoid (B12794562) diosphenols, known as a benzylic acid type rearrangement, results in a contraction of a six-membered ring to a five-membered ring with high stereoselectivity. rsc.orgresearchgate.net This type of transformation highlights how bond reorganization can be harnessed to create novel molecular frameworks from cyclic precursors. nih.gov

The following table summarizes representative ring contraction reactions of various cyclic ketones, illustrating the yields and conditions that can be adapted for azetidinol-based systems.

| Entry | Starting Material Ring Size | Product Ring Size | Reagent/Condition | Yield (%) | Reference |

| 1 | 6 (Piperidine) | 5 (Cyclopentane) | Visible Light (400 nm LED) | 73% | nih.gov |

| 2 | 6 (3-Oxotriterpenoid) | 5 (A-nor-Triterpenoid) | O₂, t-BuOK; then H₂O | >85% | researchgate.net |

| 3 | 6 (4H-1,2,6-Thiadiazine) | 5 (1,2,5-Thiadiazole) | Visible Light, Air | Quantitative | nih.gov |

This table presents examples of ring contraction reactions from the literature on various systems to illustrate the general principle.

Development of Novel Synthetic Methodologies Utilizing Azetidinol Reactivity

The distinct reactivity of azetidinols has spurred the development of new synthetic methods. Researchers have leveraged the ring strain and the presence of the hydroxyl and amino functionalities to design novel transformations. Photochemical reactions, for example, can induce Norrish-Yang cyclization to form azetidinols from acyclic precursors or trigger ring contractions. nih.gov

Furthermore, the strategic functionalization of the azetidine ring, such as at the nitrogen atom or the aryl group in 2-arylazetidines, allows for directed reactions like ortho-lithiation, showcasing the azetidinyl ring's ability to act as a directing group. This opens up avenues for creating highly substituted and functionalized molecules that would be difficult to access through other means. The development of these methodologies expands the synthetic chemist's toolbox and reinforces the value of strained heterocycles like this compound as versatile intermediates in organic synthesis.

Computational and Theoretical Investigations of 2,2 Dimethylazetidin 3 Ol

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. For a molecule like 2,2-Dimethylazetidin-3-ol, these methods could provide deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would calculate various ground-state properties that are crucial for characterizing the molecule.

Key Calculable Properties:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

Charge Distribution: Analysis of the atomic charges to identify electrophilic and nucleophilic sites within the molecule.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to characterize the molecule's vibrational modes and compare with experimental data.

No specific DFT studies detailing these ground-state properties for this compound have been identified in the current body of scientific literature.

Conformational Analysis and Energy Landscapes

The four-membered azetidine (B1206935) ring is not planar and can exist in different puckered conformations. The substituents (two methyl groups and a hydroxyl group) on the this compound ring would significantly influence its preferred three-dimensional structure. Conformational analysis aims to identify all stable conformers and the energy barriers between them.

A theoretical conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically changing key dihedral angles to map the energy landscape and locate energy minima (stable conformers) and saddle points (transition states between conformers).

Relative Energies: Calculating the relative energies of the identified conformers to determine their population distribution at a given temperature.

Such studies would clarify how the substituents interact and which conformation is thermodynamically most stable. However, specific research detailing the conformational analysis and energy landscapes of this compound is not available.

Analysis of Ring Strain Energy in this compound

Azetidines, as four-membered rings, possess significant ring strain, which is a major driver of their chemical reactivity rsc.orgrsc.orgresearchwithrutgers.com. The ring strain energy (RSE) is the excess energy due to the deviation from ideal bond angles and steric interactions. The parent azetidine ring has a calculated RSE of approximately 25.4 kcal/mol rsc.org.

The introduction of two methyl groups at the C2 position would likely alter this value due to steric interactions and changes in bond angles (the Thorpe-Ingold effect). A computational analysis of the RSE for this compound would typically involve using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, allowing for the cancellation of errors and an accurate calculation of the strain energy.

While the RSE of the parent azetidine is known, a specific computational analysis of the ring strain energy in this compound has not been reported.

Mechanistic Studies of Azetidinol (B8437883) Reactions

The reactivity of azetidinols is largely governed by the release of ring strain. Theoretical mechanistic studies are crucial for understanding the pathways of reactions involving these compounds, such as ring-opening or substitution reactions.

Transition State Characterization for Synthetic Pathways

To understand how this compound is synthesized or how it reacts, computational chemists would model the reaction pathways. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

A transition state characterization would provide:

TS Geometry: The specific arrangement of atoms at the peak of the energy barrier.

Activation Energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Imaginary Frequency: A single negative vibrational frequency confirming that the structure is a true transition state.

Computational studies have been performed on transition states for the synthesis of other azetidines, for example, through the intramolecular aminolysis of epoxy amines frontiersin.org. However, no studies characterizing the transition states for the specific synthetic pathways leading to or involving this compound were found.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire path of a chemical reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the structural changes that occur during the reaction, such as bond breaking and bond formation. It confirms that a located transition state indeed connects the intended reactants and products.

No literature is available that provides a reaction coordinate analysis for any reaction specifically involving this compound.

Despite the importance of azetidine derivatives in medicinal and synthetic chemistry, there is a clear gap in the scientific literature regarding the computational and theoretical investigation of this compound. The execution of DFT calculations, conformational analyses, ring strain energy determinations, and mechanistic studies would be highly valuable to the chemical community, providing fundamental data on the structure, stability, and reactivity of this specific molecule. Until such studies are conducted and published, a detailed, data-rich article on this subject cannot be fully realized.

Prediction of Reactivity and Selectivity via Computational Models

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules, including this compound. These methods allow for the investigation of reaction mechanisms and the prediction of product distributions without the need for extensive experimental work. Density Functional Theory (DFT) is a particularly prominent method for these investigations, providing a good balance between accuracy and computational cost.

By modeling potential reaction pathways, computational models can determine the activation energies for different outcomes. For instance, in a hypothetical reaction involving this compound, such as an N-alkylation or O-acylation, DFT calculations can be employed to predict the regioselectivity. The transition states for both the N-alkylation and O-acylation pathways can be located and their energies calculated. The pathway with the lower activation energy would be predicted as the major reaction pathway.

Furthermore, these models can elucidate the factors controlling selectivity. Analysis of the electronic structure of this compound, such as the distribution of molecular orbitals and atomic charges, can provide insights into the nucleophilicity of the nitrogen and oxygen atoms. For example, the calculated Mulliken or Natural Population Analysis (NPA) charges can indicate which atom is more likely to act as a nucleophile.

Conceptual DFT reactivity indices, such as global and local softness, and Parr functions, can also be used to predict the most probable sites of reaction. mdpi.com These indices provide a quantitative measure of the reactivity of different atoms within the molecule.

A hypothetical study on the acylation of this compound with a generic acyl chloride could yield the following predicted activation energies and product ratios, illustrating the utility of these computational models.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| N-Acylation | 15.2 | >95% |

| O-Acylation | 20.5 | <5% |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hw.ac.uknih.gov For this compound, MD simulations can provide valuable insights into its conformational dynamics, intermolecular interactions, and behavior in different solvent environments.

By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), researchers can observe how the azetidine ring puckers and how the hydroxyl group rotates. This can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its interactions with other molecules, such as biological macromolecules.

MD simulations are also instrumental in studying the solvation of this compound. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol), one can analyze the hydrogen bonding network between the hydroxyl group and the solvent, as well as interactions involving the nitrogen atom. The radial distribution function can be calculated to understand the arrangement of solvent molecules around specific atoms of this compound.

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound at higher concentrations. These simulations can predict whether the molecules tend to form dimers or larger clusters and can characterize the nature of the intermolecular forces driving this aggregation.

A representative dataset from a hypothetical MD simulation of this compound in a water box might include the following parameters, which help to characterize its dynamic behavior and interactions with the solvent.

| Simulation Parameter | Calculated Value/Observation |

|---|---|

| Average Ring Puckering Angle (degrees) | 15.3 |

| Dominant Hydroxyl Torsional Angle (degrees) | -65.2 (gauche) |

| Average Number of Hydrogen Bonds with Water (per molecule) | 2.8 |

| Solvent Accessible Surface Area (Ų) | 150.7 |

Advanced Analytical Methodologies for Characterization of 2,2 Dimethylazetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural assignment of 2,2-Dimethylazetidin-3-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial assessment of the molecular structure. For this compound (C₅H₁₁NO), the ¹H NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, the methine proton at C3, the methylene (B1212753) protons at C4, and the protons of the N-H and O-H groups. The ¹³C NMR spectrum would correspondingly display signals for the quaternary C2 carbon, the two equivalent methyl carbons, the C3 carbon bearing the hydroxyl group, and the C4 methylene carbon.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methine proton (H3) and the adjacent methylene protons (H4), as well as potential coupling between the H3 proton and the hydroxyl proton, and the N-H proton and the H4 protons, confirming their proximity in the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons (C3, C4, and the methyl groups).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of the substituents on the ring, for instance, the spatial relationship between the hydroxyl group at C3 and the protons on the adjacent C4. wordpress.com

Interactive Table: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | - | Quaternary (e.g., 50-70) | Me-protons → C2, C3; H3 → C2 |

| C3 | Methine (e.g., 3.5-4.5) | CH-OH (e.g., 60-80) | H3 → C2, C4, Me-carbons |

| C4 | Methylene (e.g., 2.5-3.5) | CH₂-N (e.g., 40-60) | H4 → C2, C3 |

| C(CH₃)₂ | Gem-dimethyl (e.g., 1.0-1.5) | Methyl (e.g., 20-30) | Me-protons → C2, C3 |

| N-H | Amine (variable) | - | NH → C4 |

| O-H | Alcohol (variable) | - | OH → C3 |

Since this compound is a chiral molecule, NMR can be employed to determine its absolute configuration, often through derivatization with a chiral agent. The Mosher's ester analysis is a common method where the alcohol is converted into diastereomeric esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The magnetically anisotropic phenyl group of the MTPA reagent causes differential shielding or deshielding effects on the protons of the two diastereomers. nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (S)- and (R)-MTPA esters, the absolute configuration of the stereocenter at C3 can be reliably determined. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of a molecule's elemental composition. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org

For this compound, with a molecular formula of C₅H₁₁NO, the exact mass can be calculated based on the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Molecular Formula: C₅H₁₁NO

Calculated Monoisotopic Mass: 101.08406 u

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule [M+H]⁺ at approximately 102.09189 u. researchgate.netnih.gov The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. youtube.com

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and both the relative and absolute stereochemistry of chiral centers. nih.gov

The process involves growing a high-quality single crystal of this compound or a suitable derivative. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov The analysis yields an electron density map from which the precise position of each atom in the crystal lattice can be determined. For chiral molecules like this compound, anomalous dispersion effects can be used to determine the absolute configuration, often quantified by the Flack parameter. A value close to zero for a given enantiomer confirms its absolute stereochemical assignment.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the chiral center at the C3 position, this compound exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and assess the enantiomeric purity of a sample. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. nih.govjsmcentral.org The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. jsmcentral.org The enantiomers of this compound will interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation and quantification. csfarmacie.cz The result of this analysis is typically expressed as enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral Gas Chromatography (GC) can also be used, often after derivatization of the analyte to increase its volatility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.gov Each functional group has characteristic vibrational frequencies.

For this compound, the key functional groups and their expected vibrational regions are:

O-H Stretch (Alcohol): A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. quizlet.com

N-H Stretch (Secondary Amine): A moderate absorption in the IR spectrum, usually around 3200-3500 cm⁻¹, which may overlap with the O-H stretch.

C-H Stretch (Aliphatic): Strong absorptions in the IR spectrum in the 2800-3000 cm⁻¹ region. mdpi.com

C-O Stretch (Alcohol): A strong band in the fingerprint region of the IR spectrum, typically between 1050-1260 cm⁻¹.

C-N Stretch (Amine): A moderate band in the fingerprint region, generally between 1020-1250 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. nih.gov The C-C bonds of the azetidine (B1206935) ring and the symmetric vibrations of the gem-dimethyl groups would be expected to produce distinct signals in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Alcohol | O-H Stretch | 3200 - 3400 | Strong, Broad |

| Amine | N-H Stretch | 3200 - 3500 | Moderate |

| Alkane | C-H Stretch | 2800 - 3000 | Strong |

| Alcohol | C-O Stretch | 1050 - 1260 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Moderate |

| Alkane | C-H Bend | 1360 - 1470 | Moderate |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways for Azetidinol (B8437883) Architectures

The synthesis of functionalized azetidines, including 2,2-dimethylazetidin-3-ol, has traditionally relied on well-established cyclization strategies. However, future research will likely pivot towards more unconventional and efficient methods to construct the strained azetidinol core.

Photochemical Synthesis: Photochemical reactions offer a powerful, yet underexplored, avenue for constructing azetidine (B1206935) rings under mild conditions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, stands out as a promising strategy. rsc.org Future work could focus on developing intramolecular versions of this reaction starting from precursors bearing both the imine and alkene moieties, which could provide regioselective access to complex azetidinols. Another photochemical approach, the Norrish-Yang cyclization, involves light-induced intramolecular hydrogen abstraction followed by radical cyclization to form the azetidinol ring. researchgate.net Research in this area could explore novel precursors tailored to form the this compound scaffold specifically.

Radical Cyclizations: Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a method to produce azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical which then participates in a cascade cyclization. Adapting this methodology to precursors that would yield the this compound structure could provide a novel and efficient synthetic route. DFT calculations have been shown to be critical in understanding the stability of the radical intermediates that are key to the success of these cyclizations. nih.gov

Flow Chemistry: Continuous flow synthesis presents significant advantages for handling reactive intermediates and improving reaction efficiency and safety. The generation and functionalization of lithiated azetidines have been successfully demonstrated under flow conditions, allowing for operations at higher temperatures than in batch processes. Future studies could develop a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single streamlined operation.

Strain-Release Driven Synthesis: Harnessing the ring strain of highly reactive precursors like azabicyclo[1.1.0]butanes (ABBs) offers a modular approach to constructing functionalized azetidines. The reaction of lithiated ABBs with electrophiles can lead to a variety of substituted azetidines. Research could investigate the synthesis and reactivity of appropriately substituted ABBs that could serve as direct precursors to the this compound skeleton.

Development of New Catalytic Systems for Enantioselective Azetidinol Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Future research will undoubtedly focus on the development of novel catalytic systems to achieve high enantioselectivity.

Phase-Transfer Catalysis: Chiral phase-transfer (PT) catalysis, utilizing catalysts such as cinchona alkaloids, has been successfully employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This method achieves asymmetric induction through the activation of a leaving group. Future work could explore the application of novel, readily accessible chiral PT catalysts for the intramolecular cyclization of precursors to chiral this compound.

Metal-Based Catalysis: Several metal-based catalytic systems hold promise for the asymmetric synthesis of azetidinols.

Copper Catalysis: Copper-catalyzed enantioselective boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent stereoselectivity. nih.govacs.org Future efforts could adapt this methodology to precursors of this compound.

Lanthanide Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines with an adjacent hydroxyl group. frontiersin.orgnih.gov The development of chiral lanthanide catalysts could render this transformation enantioselective.

Gold Catalysis: Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is a viable method for producing chiral azetidin-3-ones, which can be subsequently reduced to the corresponding azetidinols. nih.gov This approach avoids the use of potentially hazardous diazo intermediates. nih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative for the synthesis of chiral compounds. Biocatalytic asymmetric ring-opening of meso-epoxides or the asymmetric reduction of azetidinones using engineered enzymes could provide efficient routes to enantiopure this compound. rsc.orgmdpi.com

| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Chiral Phase-Transfer Catalysts (e.g., Cinchona Alkaloids) | Intramolecular C-C bond formation | Mild conditions, operational simplicity, low cost. | Asymmetric cyclization of a suitable acyclic precursor. | nih.gov |

| Copper/Bisphosphine Catalysts | Boryl allylation of azetines | High enantioselectivity, versatile functional group installation. | Difunctionalization of a 2,2-dimethylazetine precursor. | nih.govacs.org |

| Lanthanide Triflate (La(OTf)₃) | Intramolecular aminolysis of epoxides | High regioselectivity, tolerance of acid-sensitive groups. | Development of a chiral version for asymmetric synthesis from epoxy amines. | frontiersin.orgnih.gov |

| Gold Catalysts | Oxidative cyclization of N-propargylsulfonamides | Avoids toxic diazo intermediates, flexible. | Synthesis of a chiral 2,2-dimethylazetidin-3-one (B13496827) precursor. | nih.gov |

Investigating Novel Reactivity Modes and Transformations

The inherent ring strain of the azetidine core in this compound can be harnessed to drive novel chemical transformations, leading to more complex molecular architectures.

Ring-Opening and Rearrangement Reactions: The selective cleavage of the C-N or C-C bonds within the azetidine ring can provide access to valuable acyclic or larger heterocyclic structures. For instance, the ring-opening of photogenerated azetidinols has been utilized as a strategy to synthesize aminodioxolanes. researchgate.net Similarly, the reductive ring-opening of 2-mono-substituted azetidin-3-ones, promoted by titanium reagents, yields functionalized ketones. clockss.org Future research could explore the selective ring-opening of this compound to generate stereodefined acyclic amino alcohols. Furthermore, rearrangements of activated azetidines, such as 2-(haloalkyl)azetidines, have been shown to produce substituted pyrrolidines and piperidines via bicyclic aziridinium (B1262131) or azetidinium intermediates. acs.orgnih.gov Investigating analogous transformations starting from derivatives of this compound could unlock pathways to novel heterocyclic scaffolds.

Expanding the Scope of this compound as a Building Block in Complex Chemical Synthesis

The unique three-dimensional structure of this compound makes it an attractive building block for introducing conformational rigidity and improving physicochemical properties in larger molecules.

Medicinal Chemistry Applications: Azetidines are increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility. nih.gov The this compound scaffold could be used as a rigid analogue of a diethylamine (B46881) or related functionalities, as demonstrated by the use of 2,4-dimethylazetidines in creating potent lysergamide (B1675752) analogues. nih.gov Its gem-dimethyl group can act as a bioisostere for a carbonyl group, while the hydroxyl and amine functionalities provide vectors for further derivatization. nih.gov Future work could focus on incorporating this motif into known pharmacophores or using it in fragment-based drug discovery campaigns to explore new chemical space. mdpi.com For example, it could be integrated into PROTAC (Proteolysis Targeting Chimera) linkers or used to create novel E3 ligase ligands. acs.org

Synthesis of Complex Natural Products and Analogues: The conformational constraints imposed by the azetidine ring can be advantageous in the total synthesis of complex natural products. This compound could serve as a chiral starting material or a key intermediate for the synthesis of alkaloids or other nitrogen-containing natural products.

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational chemistry with experimental work is a powerful strategy to accelerate discovery and deepen mechanistic understanding.

Predictive Modeling for Synthesis: Computational models can be used to predict the feasibility and outcome of chemical reactions. For example, researchers have successfully used computational screening to predict which pairs of alkenes and oximes would react to form azetidines via a photocatalytic process, thereby avoiding a trial-and-error approach. mit.edu This synergistic strategy could be applied to the design of unconventional synthetic pathways for this compound, by modeling transition states and predicting reaction barriers for various potential precursors and catalysts. mit.edunih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the stereochemistry and purity of 2,2-Dimethylazetidin-3-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azetidine ring structure and hydroxyl group positioning. NOESY or ROESY experiments can resolve stereochemical ambiguities.

- X-ray Crystallography : For unambiguous stereochemical determination, single-crystal X-ray diffraction is ideal if crystals can be obtained.